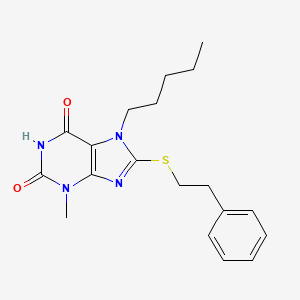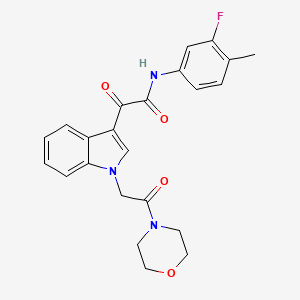
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione
説明
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione, also known as Methylpentyltheophylline, is a synthetic compound that belongs to the xanthine family. It is a potent inhibitor of phosphodiesterase (PDE) enzymes and has been found to have various biochemical and physiological effects.
作用機序
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline exerts its effects by inhibiting PDE enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE enzymes, 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These protein kinases then activate various intracellular signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline has been shown to have various biochemical and physiological effects. It has been found to increase the levels of intracellular cAMP and cGMP, which activate protein kinases and lead to the activation of various signaling pathways. These signaling pathways are involved in the regulation of inflammation, tumor growth, asthma, and neuroprotection. In addition, 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline has been shown to improve cognitive function and memory retention.
実験室実験の利点と制限
One advantage of 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline is its potent inhibitory effect on PDE enzymes. This makes it a useful tool for studying the role of cAMP and cGMP signaling pathways in various cellular processes. However, one limitation is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to avoid any adverse effects.
将来の方向性
There are several potential future directions for the study of 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline. One area of interest is its potential as a therapeutic agent for various diseases, such as inflammation, cancer, asthma, and neurodegenerative disorders. Another area of interest is its potential as a cognitive enhancer. Further research is needed to fully understand the mechanisms underlying its effects and to optimize its therapeutic potential.
科学的研究の応用
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, anti-asthmatic, and neuroprotective effects. In addition, it has been shown to improve cognitive function and memory retention.
特性
IUPAC Name |
3-methyl-7-pentyl-8-(2-phenylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-4-8-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKHQWGJWCXYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2872174.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)
![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)
![2-(4-chlorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872183.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxybenzamide](/img/structure/B2872185.png)
![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)


![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)